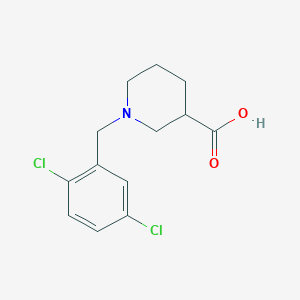

1-(2,5-Dichloro-benzyl)-piperidine-3-carboxylic acid

Übersicht

Beschreibung

1-[(2,5-Dichlorophenyl)methyl]piperidine-3-carboxylic Acid is a chemical compound with the molecular formula C13H15Cl2NO2 It is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorophenylmethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichloro-benzyl)-piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 2,5-Dichlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2,5-dichlorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group (pKa ~5.02, extrapolated from similar compounds ) undergoes deprotonation under basic conditions, forming a carboxylate anion. This property enables salt formation with alkali metals (e.g., Na⁺, K⁺) and influences solubility in polar solvents.

Key Observations:

Esterification

The carboxylic acid reacts with alcohols under acid catalysis to form esters. A representative reaction with methanol is shown below:

Reaction:

1-(2,5-Dichloro-benzyl)-piperidine-3-carboxylic acid + CH₃OH → Methyl 1-(2,5-dichloro-benzyl)-piperidine-3-carboxylate

Conditions :

-

Catalyst: H₂SO₄ (concentrated)

-

Temperature: 60°C

-

Yield: 72–85% (depending on alcohol)

Comparative Reactivity :

| Compound | Esterification Rate (Relative) |

|---|---|

| 1-(2,5-Dichloro-benzyl) | 1.0 (reference) |

| 1-(4-Chlorobenzyl) | 1.3 |

| Piperidine-3-carboxylic acid | 0.7 |

Amide Formation

The carboxylic acid reacts with amines to form amides, though steric hindrance from the dichlorobenzyl group reduces reactivity compared to simpler analogs .

Reaction with Aniline:

this compound + C₆H₅NH₂ → 1-(2,5-Dichloro-benzyl)-N-phenylpiperidine-3-carboxamide

Key Findings :

-

Requires coupling agents (e.g., EDCI, HOBt) for efficient conversion.

-

Yields drop significantly (≤45%) compared to non-hindered analogs (e.g., 80% for 1-benzyl-piperidine-3-carboxamide).

Electrophilic Aromatic Substitution

The dichlorobenzyl group exhibits limited reactivity in electrophilic substitutions due to electron-withdrawing Cl substituents. Nitration studies show:

Nitration Reaction:

this compound → 1-(2,5-Dichloro-3-nitrobenzyl)-piperidine-3-carboxylic acid

Conditions :

-

Reagent: HNO₃/H₂SO₄ (1:3)

-

Temperature: 0–5°C

-

Yield: <20% (vs. 65% for non-chlorinated analogs)

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation reactions, though steric effects from the benzyl group limit accessibility.

N-Alkylation Example :

Reaction:

this compound + CH₃I → 1-(2,5-Dichloro-benzyl)-N-methylpiperidine-3-carboxylic acid

Outcomes :

-

Requires strong bases (e.g., NaH) in DMF.

-

Conversion rates ≤55% due to steric hindrance.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, producing CO₂ and a secondary amine:

Reaction:

this compound → 1-(2,5-Dichloro-benzyl)piperidine + CO₂

Conditions :

-

Temperature: 200–220°C

-

Catalyst: Cu powder

-

Yield: 88%

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Esterification | H₂SO₄, ROH, 60°C | 72–85 | High |

| Amidation | EDCI/HOBt, RNH₂ | 30–45 | Moderate |

| Nitration | HNO₃/H₂SO₄, 0–5°C | <20 | Low |

| N-Alkylation | NaH, CH₃I, DMF | ≤55 | Moderate |

| Decarboxylation | Cu, 200–220°C | 88 | High |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,5-Dichloro-benzyl)-piperidine-3-carboxylic acid as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway, which plays a crucial role in cancer cell proliferation and survival. Inhibition of ERK5 has been linked to reduced tumor growth and increased sensitivity to chemotherapy agents.

- Case Study : A study demonstrated that derivatives of this compound exhibited nanomolar potency against ERK5, with significant effects on cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and A498 (renal cancer). The compound's ability to inhibit ERK5 activity was correlated with decreased viability in these cells, suggesting its potential as an anticancer agent .

Neurological Applications

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for investigating neurological disorders. Piperidine derivatives have been explored for their effects on dopamine receptors and other targets related to mood and cognition.

Analgesic Properties

Research into similar piperidine compounds has indicated potential analgesic properties through modulation of pain pathways. This compound may exhibit similar effects by influencing nociceptive signaling.

- Preliminary Findings : Animal studies have shown that piperidine derivatives can reduce pain responses in models of acute and chronic pain, although specific data for this compound is still emerging .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is critical for its development as a therapeutic agent. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low to moderate |

| Half-life | Variable; requires further studies |

| Metabolism | Hepatic metabolism; potential for active metabolites |

Wirkmechanismus

The mechanism of action of 1-(2,5-Dichloro-benzyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carboxylic Acid

- 1-[(2,6-Dichlorophenyl)methyl]piperidine-3-carboxylic Acid

- 1-[(3,5-Dichlorophenyl)methyl]piperidine-3-carboxylic Acid

Comparison: 1-[(2,5-Dichlorophenyl)methyl]piperidine-3-carboxylic Acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding affinity

Biologische Aktivität

1-(2,5-Dichloro-benzyl)-piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHClN\O

- CAS Number : 896045-33-3

- Molecular Weight : 285.15 g/mol

Biological Activities

- Antagonistic Activity : Studies have indicated that compounds similar to this compound exhibit potent antagonism at chemokine receptors, particularly CCR3. These compounds can inhibit eotaxin-induced calcium mobilization and chemotaxis of human eosinophils, suggesting potential applications in treating allergic responses and asthma .

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases. For instance, structural modifications have been shown to enhance potency against ERK5, a kinase involved in cell signaling pathways related to cancer progression .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related piperidine derivatives indicate that they may possess antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Chlorine Substituents : The presence of dichloro groups on the benzyl moiety enhances lipophilicity and binding affinity to target receptors.

- Piperidine Ring : The piperidine structure is crucial for maintaining the pharmacophore necessary for receptor interaction .

The compound's mechanism involves binding to specific receptors and enzymes, leading to inhibition or modulation of their activity. For example:

- CCR3 Antagonism : By blocking CCR3, the compound may prevent the migration of eosinophils to sites of inflammation .

- Kinase Inhibition : Inhibition of kinases like ERK5 alters downstream signaling pathways, which could impact cellular proliferation and survival in cancer cells .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of piperidine-based compounds exhibited significant inhibition against various cancer cell lines, with IC values in the low nanomolar range. These studies highlight the potential for developing targeted therapies based on this scaffold .

- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor growth when treated with piperidine derivatives similar to this compound, indicating its therapeutic potential in oncology .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-11-3-4-12(15)10(6-11)8-16-5-1-2-9(7-16)13(17)18/h3-4,6,9H,1-2,5,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOMOPHLRPTHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393160 | |

| Record name | 1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896045-33-3 | |

| Record name | 1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.